molecular formula C7H3BrClF2NO B8224856 4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride

4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224856
M. Wt: 270.46 g/mol
InChI Key: UYFQZNUCRWYLEV-GHXNOFRVSA-N
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Description

4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride is an organic compound that features a benzene ring substituted with bromine, fluorine, and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative that has appropriate substituents.

    Fluorination: Fluorine atoms are introduced using a fluorinating reagent such as diethylaminosulfur trifluoride.

    Formation of Carboximidoyl Chloride: The carboximidoyl chloride group is introduced through the reaction of the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxylamine group can participate in redox reactions, leading to the formation of various oxidation states.

    Coupling Reactions: The aromatic ring can engage in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides, nitriles, or amines can be formed.

    Oxidation Products: Oxidized forms of the hydroxylamine group, such as nitroso or nitro derivatives.

    Coupling Products: Biaryl compounds or other extended aromatic systems.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique substituents.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Industry:

    Material Science: Explored for its use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of electronegative fluorine and bromine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

    4-bromo-2,6-difluorobenzene: Lacks the carboximidoyl chloride group, making it less reactive in certain synthetic applications.

    N-hydroxybenzenecarboximidoyl chloride: Lacks the bromine and fluorine substituents, affecting its electronic properties and reactivity.

Uniqueness:

    Substituent Effects: The combination of bromine, fluorine, and carboximidoyl chloride groups imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations, enhancing its utility in various research and industrial applications.

This detailed article provides a comprehensive overview of 4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1Z)-4-bromo-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2NO/c8-3-1-4(10)6(5(11)2-3)7(9)12-13/h1-2,13H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFQZNUCRWYLEV-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=NO)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)/C(=N/O)/Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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